
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide: is a chemical compound with the molecular formula C21-H24-N2-O2-S and a molecular weight of 368.53 This compound is known for its complex structure, which includes a thiazocine ring system fused with two benzene rings and a diethylaminopropyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide typically involves the following steps:
Formation of the Thiazocine Ring: The initial step involves the formation of the thiazocine ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as benzene derivatives and sulfur-containing reagents.
Introduction of the Diethylaminopropyl Side Chain: The diethylaminopropyl side chain is introduced through a substitution reaction. This step requires the use of diethylamine and a suitable alkylating agent.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazocine ring to introduce the dioxide functionality. Common oxidizing agents such as hydrogen peroxide or peracids can be used for this purpose.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the thiazocine ring or the side chain.
Substitution: The diethylaminopropyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5H-Dibenzo(b,g)(1,4)thiazocine: Lacks the diethylaminopropyl side chain and dioxide functionality.
6,7-Dihydro-5-(3-aminopropyl)-5H-dibenzo(b,g)(1,4)thiazocine: Similar structure but with an aminopropyl side chain instead of diethylaminopropyl.
5H-Dibenzo(b,g)(1,4)thiazocine, 12,12-dioxide: Lacks the diethylaminopropyl side chain.
Uniqueness
The uniqueness of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-diethylaminopropyl)-, 12,12-dioxide lies in its specific combination of structural features, including the thiazocine ring, diethylaminopropyl side chain, and dioxide functionality. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
73927-77-2 |
|---|---|
分子式 |
C21H28N2O2S |
分子量 |
372.5 g/mol |
IUPAC 名称 |
3-(5,5-dioxo-11,12-dihydrobenzo[b][1,6]benzothiazocin-10-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C21H28N2O2S/c1-3-22(4-2)15-9-16-23-17-14-18-10-5-7-12-20(18)26(24,25)21-13-8-6-11-19(21)23/h5-8,10-13H,3-4,9,14-17H2,1-2H3 |
InChI 键 |
KXLPAYHMHHRMKJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN1CCC2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


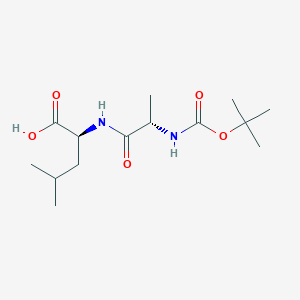
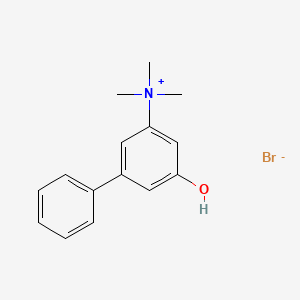
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
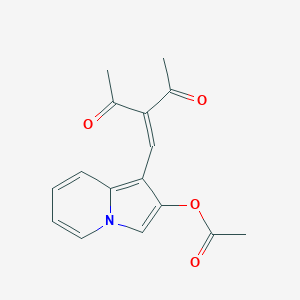
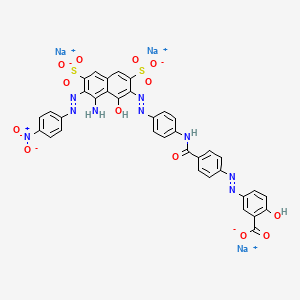
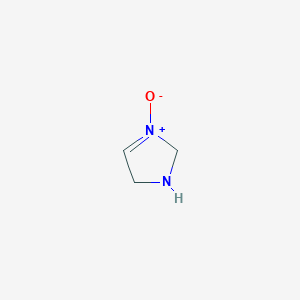
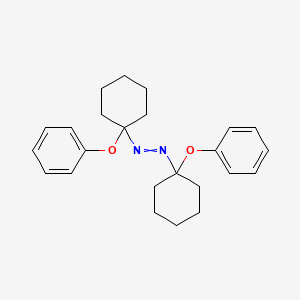



![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
